Morpholine, 2,6-dimethyl-4-tridecyl-, cis-
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Overview
Description
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- is an organic compound with the molecular formula C19H39NO and a molecular mass of 297.52 . This compound belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. Morpholines are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with concentrated sulfuric acid, leading to the formation of morpholine . This intermediate can then be further modified to introduce the 2,6-dimethyl and 4-tridecyl substituents. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxidizing agents to form corresponding oxides and with reducing agents to yield reduced products . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis . Industrially, it is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- involves its interaction with specific molecular targets and pathways. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, leading to various chemical transformations . These interactions are crucial for its applications in different fields.
Comparison with Similar Compounds
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be compared with other similar compounds such as 2,6-dimethylmorpholine and 2,6-dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine . While these compounds share the morpholine core structure, the presence of the tridecyl substituent in Morpholine, 2,6-dimethyl-4-tridecyl-, cis- imparts unique properties and applications. This uniqueness makes it valuable for specific industrial and research purposes .
Properties
CAS No. |
56048-48-7 |
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Molecular Formula |
C19H39NO |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-tridecylmorpholine |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3/t18-,19+ |
InChI Key |
YTOPFCCWCSOHFV-KDURUIRLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCN1CC(OC(C1)C)C |
Origin of Product |
United States |
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